molecular formula C13H26O3 B12576909 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol CAS No. 185113-61-5

3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol

Cat. No.: B12576909
CAS No.: 185113-61-5
M. Wt: 230.34 g/mol
InChI Key: JZXTUZYZSPBBLE-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C21H40O4 and a molecular weight of 356.54 g/mol . This compound is known for its emulsifying properties and is widely used in the food, pharmaceutical, and cosmetic industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol typically involves the esterification of glycerol with oleic acid. The reaction is catalyzed by an acid or base, and the conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where glycerol and oleic acid are fed continuously, and the product is separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol involves its ability to reduce surface tension and form stable emulsions. This property is due to its amphiphilic nature, where the hydrophilic glycerol backbone interacts with water, and the hydrophobic oleic acid chain interacts with oils and fats. This interaction facilitates the formation of micelles and liposomes, which are essential for various applications in drug delivery and cosmetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier and surfactant. Its ability to form stable emulsions and liposomes sets it apart from other similar compounds, making it a valuable ingredient in various industrial and scientific applications .

Properties

CAS No.

185113-61-5

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

3-dec-9-enoxypropane-1,2-diol

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h2,13-15H,1,3-12H2

InChI Key

JZXTUZYZSPBBLE-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCOCC(CO)O

Origin of Product

United States

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